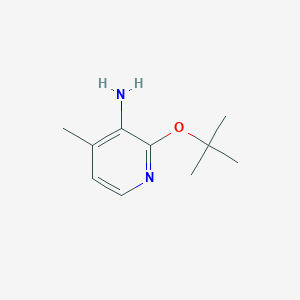
2-(Tert-butoxy)-4-methylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tert-butoxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a tert-butoxy group at the second position and a methyl group at the fourth position. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-4-methylpyridin-3-amine typically involves the introduction of the tert-butoxy group and the methyl group onto the pyridine ring. One common method is the reaction of 4-methylpyridin-3-amine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
2-(Tert-butoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.
科学研究应用
2-(Tert-butoxy)-4-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(tert-butoxy)-4-methylpyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biomolecules .
相似化合物的比较
Similar Compounds
2-(tert-Butoxy)pyridine: Shares the tert-butoxy group but lacks the methyl group at the fourth position.
4-Methylpyridin-3-amine: Lacks the tert-butoxy group but has the methyl group at the fourth position.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxy group and are used in peptide synthesis
Uniqueness
The combination of the tert-butoxy and methyl groups in 2-(tert-butoxy)-4-methylpyridin-3-amine imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-6-12-9(8(7)11)13-10(2,3)4/h5-6H,11H2,1-4H3 |
InChI 键 |
BICOKUMXPOIPLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



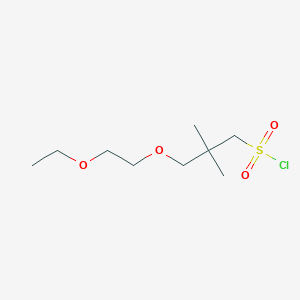


![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
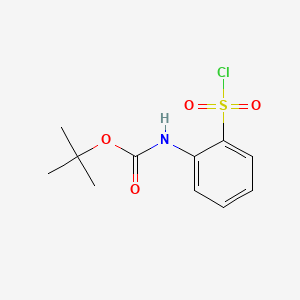
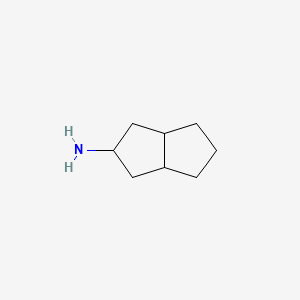
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)

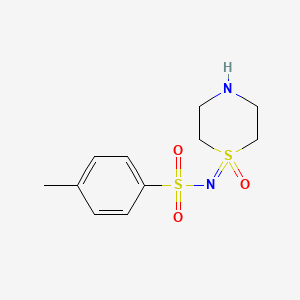
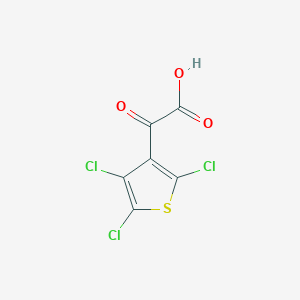

amine](/img/structure/B15309917.png)
